molecular formula C5H4Cl2IN B12081664 3-Chloro-4-iodopyridine hydrochloride CAS No. 1923238-81-6

3-Chloro-4-iodopyridine hydrochloride

Cat. No.: B12081664
CAS No.: 1923238-81-6
M. Wt: 275.90 g/mol
InChI Key: HRDJZNMWBDSTKI-UHFFFAOYSA-N
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Description

Significance of Pyridine (B92270) Derivatives in Modern Organic Synthesis

Pyridine, a six-membered aromatic heterocycle containing a nitrogen atom, and its derivatives are cornerstones of modern organic chemistry. numberanalytics.com Structurally related to benzene, the pyridine ring has a delocalized π-electron system, conferring aromatic stability. globalresearchonline.net However, the presence of the electronegative nitrogen atom introduces a dipole moment and a site of basicity (pKa of 5.2 for the conjugate acid), distinguishing its chemistry from that of benzene. numberanalytics.comfiveable.me This unique combination of properties makes pyridine derivatives indispensable in numerous applications.

In the pharmaceutical and agrochemical industries, the pyridine scaffold is a common feature in a vast array of biologically active molecules. numberanalytics.comwisdomlib.org Many drugs, including anti-inflammatory agents, anticancer compounds, and antihistamines, incorporate a pyridine ring. numberanalytics.comwisdomlib.org Similarly, numerous insecticides, herbicides, and fungicides are based on pyridine structures. numberanalytics.com Beyond life sciences, pyridine derivatives are utilized in the creation of functional materials such as conducting polymers and luminescent compounds. numberanalytics.com Their utility also extends to their application as polar, aprotic solvents and as reagents in a variety of chemical transformations. numberanalytics.comglobalresearchonline.net

Overview of Halogen Substitution Patterns in Pyridine Systems

The introduction of halogen atoms onto the pyridine ring, known as halogenation, produces halopyridines, which are critical intermediates in synthetic chemistry. nih.gov The carbon-halogen bond serves as a versatile handle for further functionalization through reactions like cross-coupling, nucleophilic substitution, and metalation. nih.gov

However, the direct halogenation of pyridine is not straightforward. The electron-deficient nature of the pyridine ring makes it less nucleophilic than benzene, thus deactivating it towards standard electrophilic aromatic substitution (EAS) reactions. nih.govchemrxiv.org Consequently, EAS halogenation of pyridines often necessitates harsh conditions, such as high temperatures and the use of strong Lewis or Brønsted acids, and can lead to mixtures of regioisomers. chemrxiv.orgnih.gov

The position of the halogen substituent is crucial and dictates the subsequent reactivity of the molecule.

C-2 and C-4 Positions: These positions are electron-deficient due to the influence of the ring nitrogen. Halogens at these positions are susceptible to nucleophilic aromatic substitution (SNAr).

C-3 Position: This position is less electron-deficient. Halogenation at the 3-position is often challenging. nih.gov Methods to achieve 3-selective halogenation include metalation-halogenation sequences, which may require directing groups, or more recently developed methods involving Zincke imine intermediates. chemrxiv.orgnih.gov

The development of selective halogenation methods for pyridines remains an active area of research, aiming to provide controlled access to specific substitution patterns required for complex target molecules. nih.govchemrxiv.org

Unique Reactivity Profile of 3-Chloro-4-iodopyridine (B48283) Hydrochloride as a Heterocyclic Building Block

3-Chloro-4-iodopyridine hydrochloride is a di-halogenated pyridine derivative that serves as a highly useful and versatile building block in organic synthesis. Its utility stems from the differential reactivity of the two halogen atoms attached to the pyridine core.

The key feature of the 3-chloro-4-iodopyridine structure is the presence of a chlorine atom at the 3-position and an iodine atom at the 4-position. In transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig amination), the carbon-iodine (C-I) bond is significantly more reactive than the carbon-chlorine (C-Cl) bond. This difference in reactivity allows for selective functionalization at the 4-position while leaving the chlorine atom at the 3-position intact for subsequent transformations. This two-vector reactivity is a prized characteristic for building molecular complexity in a controlled, stepwise manner.

The hydrochloride salt form indicates that the basic nitrogen atom of the pyridine ring is protonated. This increases the compound's solubility in protic solvents and further enhances the electron-deficient nature of the pyridine ring, which can influence the reactivity of the halogen substituents.

Physicochemical Properties:

Below is a table summarizing the key physical and chemical properties of the parent compound, 3-Chloro-4-iodopyridine.

PropertyValue/InformationReference(s)
CAS Number 77332-79-7 chemicalbook.comchemscene.combldpharm.com
Molecular Formula C₅H₃ClIN chemscene.combldpharm.comuni.lu
Molecular Weight 239.44 g/mol chemscene.combldpharm.com
Appearance White to light yellow powder/crystal tcichemicals.com
Melting Point 104-109 °C chemicalbook.comtcichemicals.com
Boiling Point 245 °C chemicalbook.com
Storage 2–8 °C, under inert atmosphere, protect from light chemicalbook.combldpharm.comtcichemicals.com

Spectroscopic and Analytical Data:

The structural identity of 3-Chloro-4-iodopyridine is confirmed through various analytical techniques.

Data TypeInformationReference(s)
SMILES C1=CN=CC(=C1I)Cl uni.lu
InChIKey SQXBYRRNGPVSAU-UHFFFAOYSA-N uni.lu
Purity Typically ≥98% chemscene.comtcichemicals.com

This unique reactivity profile, combined with its well-defined structure, makes this compound a valuable intermediate for the synthesis of complex pharmaceuticals and other functional organic molecules.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

1923238-81-6

Molecular Formula

C5H4Cl2IN

Molecular Weight

275.90 g/mol

IUPAC Name

3-chloro-4-iodopyridine;hydrochloride

InChI

InChI=1S/C5H3ClIN.ClH/c6-4-3-8-2-1-5(4)7;/h1-3H;1H

InChI Key

HRDJZNMWBDSTKI-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC(=C1I)Cl.Cl

Origin of Product

United States

Synthetic Methodologies for 3 Chloro 4 Iodopyridine Hydrochloride

Precursor Design and Derivatization Strategies

The successful synthesis of 3-Chloro-4-iodopyridine (B48283) hydrochloride is highly dependent on the rational design and selection of precursor molecules. The starting material must allow for the selective introduction of both a chlorine and an iodine atom at the correct positions.

Common precursors are often simpler, commercially available pyridine (B92270) derivatives. chempanda.com For example, 4-hydroxypyridine can serve as an initial raw material for the synthesis of halogenated pyridines. google.com However, direct halogenation of the unsubstituted pyridine ring often leads to a mixture of products with poor regioselectivity. Therefore, derivatization strategies are employed to control the reaction's outcome.

One strategy is the introduction of directing groups. For instance, in the synthesis via pyridyne intermediates, a 2-alkoxy or 2-alkylthiol group is used not only to direct the initial lithiation but also to influence the regioselectivity of the subsequent nucleophilic addition. nih.govresearchgate.net This demonstrates how a seemingly auxiliary functional group is, in fact, a critical design element for controlling the synthetic pathway.

Another strategy involves starting with a pre-functionalized pyridine. A synthesis might begin with a 3-chloropyridine (B48278) derivative, simplifying the process to the introduction of the iodine at the 4-position. chemistryviews.org The synthesis of iodopyridines can be achieved through various methods, including the diazotization-Sandmeyer reaction of a suitable aminopyridine precursor. chempanda.com For example, 4-aminopyridine can be converted to 4-iodopyridine. If one starts with 3-chloro-4-aminopyridine, a similar diazotization reaction could yield the target 3-chloro-4-iodopyridine.

The choice of iodinating agent is also a key part of the strategy. While elemental iodine can be used, reagents like N-iodosuccinimide (NIS) are often employed for milder and more selective iodination reactions. nih.govgoogle.com However, the cost and synthesis of such reagents can be a drawback. google.com An alternative, innovative approach generates iodine in situ. For example, sodium iodide can be oxidized by a mixture of sodium chlorite and sodium hypochlorite to produce the active iodine species required for the reaction, avoiding issues with the volatility of elemental iodine and improving reactivity. google.com

Green Chemistry Principles in the Synthesis of Halogenated Pyridines

The synthesis of halogenated pyridines, including 3-Chloro-4-iodopyridine hydrochloride, is increasingly being guided by the principles of green chemistry to minimize environmental impact and enhance safety. ijarsct.co.inrasayanjournal.co.in These principles address challenges such as the use of hazardous solvents, harsh reaction conditions, and the generation of waste. rasayanjournal.co.innih.gov

The 12 Principles of Green Chemistry provide a framework for sustainable chemical synthesis. nih.govacs.org Key applications in halogenated pyridine synthesis include:

Less Hazardous Chemical Syntheses : This principle encourages the use of substances with little or no toxicity. acs.org For example, replacing hazardous chlorinating agents like chlorine gas with milder alternatives such as N-chlorosuccinimide (NCS) aligns with this goal. ijarsct.co.in

Safer Solvents and Auxiliaries : Many traditional syntheses rely on toxic organic solvents. ijarsct.co.in Green chemistry promotes the use of safer alternatives like water or ionic liquids, or even solvent-free conditions, which can lead to cleaner reactions and simpler product separation. ijarsct.co.inrasayanjournal.co.in

Design for Energy Efficiency : Methods that reduce energy consumption are preferred. acs.org Microwave-assisted and ultrasonic synthesis have emerged as powerful tools that can significantly shorten reaction times and lower energy requirements compared to conventional heating methods. ijarsct.co.inresearchgate.net Mechanochemistry, which uses mechanical energy to initiate reactions, is another energy-efficient, often solvent-free technique. nih.gov

Use of Catalysis : Catalytic reagents are superior to stoichiometric reagents as they can be used in small amounts and can be recycled, reducing waste. rasayanjournal.co.in The development of novel, efficient catalysts, including biocatalysts, is a key area of research for green pyridine synthesis. ijarsct.co.in

Green Chemistry PrincipleApplication in Halogenated Pyridine SynthesisExample
Waste Prevention Designing multi-step syntheses into one-pot procedures.Multicomponent reactions (MCRs) to build the pyridine ring. rasayanjournal.co.in
Safer Solvents Replacing toxic organic solvents with environmentally benign alternatives.Utilizing water-based or solvent-free reaction conditions. ijarsct.co.in
Energy Efficiency Employing alternative energy sources to reduce reaction times and energy use.Microwave-assisted or ultrasound-irradiated synthesis. ijarsct.co.inresearchgate.net
Catalysis Using catalysts to improve reaction efficiency and reduce waste.Development of heterogeneous catalysts that are easily separated and reused. rasayanjournal.co.in

Optimization of Reaction Pathways and Yields

Optimizing reaction pathways is essential for developing a commercially viable and efficient synthesis of this compound. This involves systematically adjusting various parameters to maximize product yield and purity while minimizing reaction time and cost.

A key aspect of optimization is the screening of reaction conditions. This includes testing different catalysts, solvents, temperatures, and reagent concentrations. For example, in developing a three-component condensation reaction, various catalysts and solvents might be evaluated to find the combination that gives the highest yield in the shortest time. researchgate.net

The choice of reagents plays a critical role. In the iodination step, different iodine sources can have a significant impact on the yield. A study on the synthesis of a diiodinated compound found that generating iodine in situ from sodium iodide led to a higher yield compared to using N-iodosuccinimide or elemental iodine. google.com Similarly, the selection of the base or acid catalyst can be crucial for reaction success.

Modern techniques like continuous flow chemistry offer significant advantages for optimization and scale-up. researchgate.net Flow setups allow for precise control over reaction parameters such as temperature and residence time, leading to higher reproducibility and safety. A multi-step sequence for the difunctionalization of a 3-chloropyridine derivative was successfully adapted to a continuous flow system, demonstrating its potential for industrial applications. researchgate.net

The following table presents hypothetical data illustrating the optimization of an iodination step, based on findings in related syntheses. google.comnih.gov

EntryIodinating AgentSolventTemperature (°C)Time (h)Yield (%)
1I₂Ethanol80475
2NISAcetonitrile25685
3NaI / H₂O₂Ethanol80295 nih.gov
4NaI / NaOClWater50392

This systematic approach to optimization ensures that the final synthetic protocol is robust, efficient, and scalable.

Chemical Reactivity and Transformation Pathways of 3 Chloro 4 Iodopyridine Hydrochloride

Nucleophilic Substitution Reactions on the Pyridine (B92270) Ring

Nucleophilic aromatic substitution (SNAr) is a primary reaction pathway for halopyridines. youtube.com This class of reactions is crucial for introducing a variety of functional groups onto the pyridine scaffold.

In 3-chloro-4-iodopyridine (B48283), the position of nucleophilic attack is highly selective. The pyridine nitrogen atom strongly activates the C-4 (para) position towards nucleophilic attack by stabilizing the negatively charged intermediate through resonance. youtube.comyoutube.com The C-3 (meta) position, by contrast, is not significantly activated. youtube.com Consequently, nucleophilic substitution occurs preferentially at the C-4 position. The LUMO (Lowest Unoccupied Molecular Orbital) of similar polyhalogenated heterocycles often shows a significant lobe at the carbon positions susceptible to nucleophilic attack, which in this case is the C-4 position. wuxiapptec.combaranlab.org

The identity and position of the halogens are critical factors in determining the outcome of SNAr reactions. In 3-chloro-4-iodopyridine, the iodine atom is at the electronically activated C-4 position, while the chlorine atom is at the less reactive C-3 position. youtube.comyoutube.com

The relative reactivity of halogens as leaving groups in SNAr reactions can be complex. When the initial addition of the nucleophile is the rate-determining step, the order of reactivity is often F > Cl > Br > I. nih.gov This is attributed to the powerful inductive electron-withdrawing effect of the more electronegative halogens, which makes the attacked carbon more electrophilic. youtube.com Conversely, if the expulsion of the halide ion is rate-determining, the reactivity follows the order I > Br > Cl > F, which corresponds to the carbon-halogen bond strength and the stability of the leaving anion. sci-hub.se

For 3-chloro-4-iodopyridine, the attack occurs at the C-4 position. The subsequent departure of the iodide ion is generally favored over the chloride ion due to the weaker C-I bond compared to the C-Cl bond and the greater stability of the iodide anion.

The following table summarizes typical regioselective SNAr reactions on dihalopyridine systems, illustrating the preference for substitution at the C-4 position.

Table 1: Examples of Regioselective Nucleophilic Aromatic Substitution (SNAr) Reactions
SubstrateNucleophileConditionsPosition of SubstitutionProductYield
2,4-DichloropyrimidineAmineVariesC-44-Amino-2-chloropyrimidineVaries
3,5-Dichloro-1,2,4-thiadiazoleSodium MethoxideMeOH, rtC-55-Methoxy-3-chloro-1,2,4-thiadiazoleGood
2-MeSO2-4-chloropyrimidineAlkoxide-78°CC-22-Alkoxy-4-chloropyrimidineHigh
2-halopyridinesBenzyl alcoholNMP, MicrowaveC-22-BenzyloxypyridineGood

Data in this table is illustrative of general reactivity patterns in related heterocyclic systems as specific experimental data for 3-chloro-4-iodopyridine hydrochloride was not available in the provided search results. wuxiapptec.comsci-hub.se

The mechanism for these reactions is typically a two-step addition-elimination (SNAr) process. pharmdguru.com

Addition Step: A nucleophile attacks the electron-deficient carbon atom at the C-4 position of the pyridine ring. This breaks the aromaticity of the ring and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. youtube.comyoutube.com The negative charge in this intermediate is delocalized over the ring and, crucially, onto the electronegative nitrogen atom, which provides significant stabilization. youtube.com

Elimination Step: The aromaticity of the pyridine ring is restored by the departure of the leaving group, which is the iodide ion from the C-4 position. youtube.com

This stepwise mechanism distinguishes SNAr from SN2 reactions, which are concerted and occur at sp3-hybridized carbons. youtube.com

Transition Metal-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for transition metal-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. sigmaaldrich.com The difference in reactivity between the C-I and C-Cl bonds allows for selective, sequential functionalization.

Palladium-catalyzed reactions are among the most widely used transformations in modern organic synthesis. rsc.org In the context of dihalogenated pyridines, the oxidative addition of a palladium(0) catalyst to the carbon-halogen bond is the key initial step. The reactivity for this step typically follows the order C-I > C-Br > C-Cl. baranlab.org This predictable selectivity enables the C-I bond at the 4-position of 3-chloro-4-iodopyridine to react exclusively, leaving the C-Cl bond at the 3-position intact for subsequent transformations. nih.gov

The Suzuki-Miyaura reaction, which couples an organoboron compound with an organic halide, is a highly effective method for creating new carbon-carbon bonds. researchgate.netuwindsor.ca For 3-chloro-4-iodopyridine, this reaction demonstrates excellent regioselectivity. The palladium catalyst will preferentially undergo oxidative addition with the more reactive C-I bond at the C-4 position. researchgate.net This allows for the selective introduction of an aryl or alkyl group at this site.

The general catalytic cycle involves:

Oxidative Addition: Pd(0) inserts into the C-I bond.

Transmetalation: The organic group is transferred from the boron reagent to the palladium center.

Reductive Elimination: The new C-C bond is formed, and the Pd(0) catalyst is regenerated. uwindsor.ca

The following table presents representative Suzuki-Miyaura reactions on dihalo-heterocycles, highlighting the selective coupling at the more reactive halogen position.

Table 2: Examples of Selective Suzuki-Miyaura Cross-Coupling Reactions
SubstrateBoronic Acid/EsterCatalyst/LigandBaseSolventProductYield
3,5-Dichloro-1,2,4-thiadiazoleArylboronic acidPd(PPh3)4Na2CO3Toluene/H2O5-Aryl-3-chloro-1,2,4-thiadiazole~60-90%
5-(4-bromophenyl)-4,6-dichloropyrimidinePhenylboronic acidPd(PPh3)4K3PO41,4-Dioxane5-([1,1'-biphenyl]-4-yl)-4,6-dichloropyrimidine60%
2-Chloro-4-iodopyridineArylboronic acidPd(dppf)Cl2K2CO3DME/H2O2-Chloro-4-arylpyridineVaries
1-Bromo-4-nitrobenzeneArylboronic acidPd(OAc)2/DABCOK3PO4Toluene4-Aryl-1-nitrobenzeneHigh

Data in this table is based on analogous reactions reported in the literature, demonstrating the principle of selective cross-coupling. nih.govresearchgate.netmdpi.com

Nickel-Catalyzed Reactions

Nickel catalysts have emerged as a cost-effective and powerful alternative to palladium for various cross-coupling reactions. Nickel-catalyzed aminations of aryl chlorides have been developed, showcasing their utility in forming C-N bonds. rsc.orguni.lu In the context of 3-chloro-4-iodopyridine, a nickel catalyst could potentially be employed for the amination at the 4-position, taking advantage of the reactive C-I bond. A study on the nickel-catalyzed amination of aryl sulfamates highlighted the effectiveness of NHC ligands in facilitating the reaction. chemrxiv.org

Copper-Mediated Transformations

Copper-catalyzed reactions are particularly relevant for the functionalization of 3-chloro-4-iodopyridine. These reactions often proceed under mild conditions and exhibit high selectivity. A notable example is the copper-catalyzed trifluoromethylation of 4-chloro-3-iodopyridine, an isomer of the title compound. This reaction proceeded smoothly, indicating that similar transformations could be applied to 3-chloro-4-iodopyridine.

Furthermore, copper-catalyzed C-N coupling reactions are well-established and can be performed at room temperature using appropriate ligands, such as β-diketones. nih.gov These methods offer a valuable alternative to palladium-based systems for the synthesis of N-aryl pyridines.

Table 3: Example of Copper-Catalyzed Reaction with a Halopyridine Isomer

ReactantReagentsCatalystProduct
4-Chloro-3-iodopyridineMe₃SiCF₃, KF, CuI-4-Chloro-3-(trifluoromethyl)pyridine

This data is for an isomer and suggests a potential transformation pathway for this compound.

Cobalt-Catalyzed Annulation Reactions

Ligand Design and Catalyst Optimization in Cross-Coupling

The presence of two different halogen atoms on the pyridine ring of 3-chloro-4-iodopyridine makes it an excellent substrate for selective cross-coupling reactions, a cornerstone of modern organic synthesis. The significant difference in the reactivity of the C-I and C-Cl bonds allows for sequential and site-selective functionalization, which is highly valuable in the design of complex molecules and specialized ligands.

The C-I bond is considerably more reactive towards oxidative addition to a low-valent metal catalyst, such as palladium(0), compared to the more robust C-Cl bond. This reactivity difference is routinely exploited in palladium-catalyzed cross-coupling reactions like the Suzuki, Sonogashira, and Heck reactions. arkat-usa.orgmdpi.com

Ligand Design: The choice of ligand is crucial for controlling the catalytic activity and selectivity of the cross-coupling reaction. For Suzuki couplings of dihaloheteroarenes, bulky and electron-rich phosphine (B1218219) ligands, such as those of the Buchwald-type, are often employed to promote the efficiency of the catalytic cycle. arkat-usa.org The optimization of the palladium-to-ligand ratio is also critical, with a 1:1 ratio often favoring the formation of the active monoligated palladium(0) species.

Catalyst Optimization: Catalyst screening is essential to identify the most effective system for a given transformation. For instance, in Sonogashira couplings, a variety of palladium catalysts, both homogeneous and immobilized, can be rapidly screened to determine the optimal conditions. thalesnano.com While traditional copper-cocatalyzed Sonogashira reactions are effective, copper-free modifications are often preferred to prevent the undesirable dimerization of terminal alkynes. thalesnano.com The choice of base and solvent also plays a significant role in catalyst performance and reaction outcome.

A summary of typical conditions for selective cross-coupling at the C-4 position is presented in the table below.

Cross-Coupling ReactionCatalyst SystemBaseSolventCoupling Partner
Suzuki CouplingPd(PPh₃)₄ / PdCl₂(dppf)K₂CO₃ / Cs₂CO₃Dioxane / TolueneArylboronic acids
Sonogashira CouplingPd(PPh₃)₂Cl₂ / CuIEt₃N / PiperidineTHF / DMFTerminal alkynes
Heck ReactionPd(OAc)₂ / P(o-tolyl)₃Et₃N / K₂CO₃DMF / NMPAlkenes

Electrophilic Aromatic Substitution Potentials

The pyridine ring is an electron-deficient system, which generally makes it less reactive towards electrophilic aromatic substitution compared to benzene. The nitrogen atom deactivates the ring towards electrophilic attack. However, under forcing conditions, electrophilic substitution can occur. For pyridine itself, electrophilic substitution, such as nitration and sulfonation, typically occurs at the 3-position. masterorganicchemistry.comgoogle.com

In the case of 3-chloro-4-iodopyridine, the directing effects of the existing halogen substituents must also be considered. Both chlorine and iodine are deactivating groups but are ortho, para-directing. The interplay between the deactivating effect of the nitrogen atom and the directing effects of the halogens makes predicting the precise regioselectivity of electrophilic substitution complex.

Nitration of pyridine requires harsh conditions, for example, using a mixture of nitric acid and sulfuric acid. masterorganicchemistry.com Aromatic sulfonation is another key electrophilic aromatic substitution reaction where a sulfonic acid group replaces a hydrogen atom on an aromatic ring. wikipedia.org This reaction is typically carried out by heating the aromatic compound with sulfuric acid. wikipedia.org

Reductive and Oxidative Transformations

Reductive Transformations: The nitro group is one of the functional groups that can be readily introduced onto an aromatic ring and subsequently reduced to an amine. This transformation is of great synthetic importance. The reduction of nitroarenes can be achieved using various reagents, including catalytic hydrogenation over palladium on carbon (Pd/C) or using metals such as iron, tin, or zinc in an acidic medium. google.commdpi.com For substrates containing sensitive functional groups like halogens, milder reducing agents such as tin(II) chloride can be employed to avoid dehalogenation. mdpi.com The reduction of carbonyl groups to alcohols can be accomplished using metal hydrides like sodium borohydride (B1222165) or lithium aluminum hydride. researchgate.net Catalytic hydrogenation can also be employed for the reduction of the pyridine ring itself to a piperidine, often requiring specific catalysts and conditions. google.com

Oxidative Transformations: The oxidation of the pyridine nitrogen to an N-oxide can be achieved using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). masterorganicchemistry.comorganic-chemistry.org This transformation can alter the reactivity of the pyridine ring, making it more susceptible to certain nucleophilic and electrophilic substitution reactions. The oxidation of sulfides to sulfoxides and sulfones can also be accomplished using m-CPBA, with the extent of oxidation controllable by the reaction conditions. derpharmachemica.com Furthermore, m-CPBA is a common reagent for the epoxidation of alkenes. masterorganicchemistry.comorganic-chemistry.org

Radical Chemistry and Single-Electron Transfer Processes

The involvement of radical intermediates and single-electron transfer (SET) processes opens up alternative pathways for the functionalization of 3-chloro-4-iodopyridine. Halopyridines can participate in radical reactions, particularly when subjected to photoredox catalysis or other radical initiation methods.

For instance, the cyano group, a valuable synthetic handle, can be introduced through radical-mediated processes. rsc.org The formation of pyridyl radical anions via single-electron reduction of cyanopyridines is a key step in many photoredox coupling reactions. wikipedia.org While 4-halopyridines can also undergo single-electron reduction, they often lead to pyridyl radicals through elimination, resulting in different coupling pathways. wikipedia.org Silylium ions have been shown to undergo single-electron reduction with phosphanes, generating transient silyl (B83357) radicals and stable phosphoniumyl radical cations. nih.gov

Single electron transfer from an electron donor can initiate reactions by forming a radical anion from the substrate. sigmaaldrich.com This radical anion can then undergo further transformations. The electrochemical oxidation of some pyridine derivatives has been shown to proceed via a single reversible one-electron oxidation. bldpharm.com

Lithiation and Selective Deprotonation for Further Functionalization

The regioselective deprotonation of the pyridine ring, followed by quenching with an electrophile, is a powerful strategy for introducing substituents at specific positions. The treatment of 3-chloropyridine (B48278) with lithium diisopropylamide (LDA) at low temperatures results in the regioselective lithiation at the C-4 position to generate 3-chloro-4-lithiopyridine. nih.gov Quenching this intermediate with iodine provides a direct route to 3-chloro-4-iodopyridine. nih.gov

This lithiated intermediate can react with a variety of other electrophiles to introduce different functional groups at the 4-position.

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an indispensable tool for delineating the carbon-hydrogen framework of organic molecules. For 3-Chloro-4-iodopyridine (B48283) hydrochloride, both one-dimensional and two-dimensional NMR methodologies are utilized to assign the chemical environment of each proton and carbon atom.

Proton (¹H) and Carbon (¹³C) NMR Chemical Shift Analysis

The ¹H NMR spectrum of 3-Chloro-4-iodopyridine hydrochloride is anticipated to display distinct signals corresponding to the three aromatic protons on the pyridine (B92270) ring. The chemical shifts of these protons are influenced by the electron-withdrawing effects of the nitrogen atom and the halogen substituents (chlorine and iodine). Due to the compound's hydrochloride form, the pyridine nitrogen is protonated, leading to a general downfield shift of the ring protons compared to the free base.

Similarly, the ¹³C NMR spectrum provides crucial information about the carbon skeleton. The spectrum will show five signals, one for each carbon atom in the pyridine ring. The carbons directly bonded to the electronegative chlorine and iodine atoms, as well as those adjacent to the protonated nitrogen, will exhibit characteristic downfield chemical shifts.

While specific, experimentally verified spectral data for this compound is not publicly available in the searched literature, predictions can be made based on known substituent effects on the pyridine ring.

Predicted ¹H and ¹³C NMR Chemical Shift Ranges

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C2-H8.5 - 9.0148 - 152
C5-H7.8 - 8.2125 - 130
C6-H8.8 - 9.2150 - 155
C3-Cl-130 - 135
C4-I-95 - 105

Note: These are estimated values and actual experimental data may vary.

Two-Dimensional NMR Methodologies (e.g., HSQC, HMBC)

To unambiguously assign the proton and carbon signals, two-dimensional NMR experiments such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are employed.

An HSQC experiment would reveal direct one-bond correlations between protons and the carbon atoms they are attached to, confirming the C2-H, C5-H, and C6-H pairings.

Mass Spectrometry for Molecular Weight and Isotopic Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, various mass spectrometry techniques can provide complementary information. The nominal molecular weight of the free base, 3-Chloro-4-iodopyridine, is 239.44 g/mol . uni.lu

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is critical for determining the exact mass of the molecule, which in turn allows for the calculation of its elemental formula with high confidence. The presence of chlorine and its characteristic isotopic pattern (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would be readily observable in the high-resolution spectrum, providing further confirmation of the compound's identity.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique well-suited for analyzing polar and ionic compounds like this compound. In positive ion mode, ESI-MS would be expected to show a prominent peak corresponding to the protonated molecule ([M+H]⁺), where M is the free base. Predicted mass-to-charge ratios (m/z) for various adducts of the free base have been calculated. bldpharm.com

Predicted ESI-MS Adducts for 3-Chloro-4-iodopyridine bldpharm.com

AdductPredicted m/z
[M+H]⁺239.90715
[M+Na]⁺261.88909
[M+NH₄]⁺256.93369
[M+K]⁺277.86303
[M-H]⁻237.89259

Data from PubChemLite, representing predicted values.

MALDI-TOF Mass Spectrometry

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is another soft ionization technique that can be used to analyze the molecular weight of the compound. Similar to ESI, it would be expected to generate ions corresponding to the protonated molecule, providing a clear indication of the molecular weight. The time-of-flight analyzer offers high resolution and mass accuracy.

X-ray Crystallography for Precise Molecular Geometry

X-ray crystallography is a powerful experimental science used to determine the exact atomic and molecular structure of a crystal. wikipedia.org The technique involves directing a beam of X-rays onto a single crystal of the compound. The crystal diffracts the X-rays into a unique pattern of reflections. wikipedia.org By measuring the angles and intensities of these diffracted beams, a three-dimensional map of the electron density within the crystal can be generated, which allows for the precise determination of atomic positions, bond lengths, and bond angles. wikipedia.orgyoutube.com

While the specific crystal structure of this compound is not publicly available in crystallographic databases, the application of X-ray crystallography would provide definitive information on its molecular geometry. The process would involve growing a suitable single crystal, collecting diffraction data, and refining a structural model. nih.gov

Table 1: General Crystallographic Data Obtainable from X-ray Analysis

Crystallographic ParameterInformation Provided
Crystal SystemThe basic symmetry of the unit cell (e.g., monoclinic, orthorhombic).
Space GroupThe specific symmetry operations that describe the arrangement of molecules in the crystal.
Unit Cell Dimensions (a, b, c, α, β, γ)The dimensions and angles of the smallest repeating unit of the crystal lattice.
Bond Lengths & AnglesPrecise measurements of the distances between atoms and the angles between chemical bonds.
Torsion AnglesDefines the conformation of the molecule.

The crystal structure provides unparalleled insight into the non-covalent interactions that govern molecular assembly. In the case of this compound, key intermolecular interactions would be anticipated. These include strong N⁺-H···Cl⁻ hydrogen bonds between the protonated pyridine nitrogen and the chloride anion.

Furthermore, halogen bonding is a significant interaction in this molecule. This refers to the non-covalent interaction where a halogen atom (in this case, iodine or chlorine) acts as an electrophilic species (a halogen bond donor) and interacts with a nucleophilic species (a halogen bond acceptor), such as the chloride anion. Analysis of related halopyridinium iodide structures shows that the pyridinium (B92312) cation consistently acts as a halogen bond donor. The C–I···I⁻ and C–Br···I⁻ interactions are almost always shorter than the sum of the van der Waals radii, indicating a strong halogen bond. While C–Cl···I⁻ contacts are often weaker, the presence of a positive charge on the pyridine ring significantly enhances the ability of all halogens to participate in these bonds.

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy, is used to identify the functional groups within a molecule by probing the vibrations of its chemical bonds. Each bond vibrates at a characteristic frequency, and when the molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to these vibrations.

In an FT-IR or FT-Raman spectrum of this compound, specific peaks (or bands) would correspond to the stretching and bending vibrations of its constituent bonds, such as C-H, C-N, C=C, C-Cl, and C-I, as well as the N⁺-H bond of the hydrochloride salt. While a specific experimental spectrum for this compound is not available, a table of expected characteristic vibrational frequencies can be compiled based on data from similar substituted pyridines.

Table 2: Expected Vibrational Frequencies for this compound

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Notes
Aromatic C-H StretchPyridine Ring3100 - 3000Typically weak to medium intensity.
N⁺-H StretchPyridinium ion~2500A broad band characteristic of amine salts.
C=C / C=N Ring StretchPyridine Ring1640 - 1450A series of sharp bands, characteristic of the aromatic ring.
Ring Breathing ModePyridine Ring~1000A sharp, often strong band in Raman spectra.
C-Cl StretchAryl Chloride1100 - 800Position is sensitive to substitution pattern.
C-I StretchAryl Iodide650 - 500Found in the far-IR region.

Chromatographic Methods for Purity Assessment and Reaction Monitoring (HPLC, GC-MS, TLC)

Chromatography encompasses a set of laboratory techniques used for the separation of mixtures. For a chemical compound like this compound, chromatographic methods are indispensable for determining its purity, identifying impurities, and monitoring the progress of its synthesis. researchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive and accurate technique for purity assessment. For pyridine derivatives, reversed-phase HPLC (RP-HPLC) is commonly employed. ijsrst.comnih.gov The compound is dissolved in a suitable solvent and injected into a column containing a non-polar stationary phase (like C18). A polar mobile phase then carries the sample through the column, and separation occurs based on the differing affinities of the compound and any impurities for the stationary phase. helixchrom.com

Table 3: Typical HPLC Conditions for Analysis of Pyridine Derivatives

ParameterTypical Condition
TechniqueReversed-Phase HPLC (RP-HPLC)
Stationary Phase (Column)C18 (Octadecylsilane)
Mobile PhaseA gradient or isocratic mixture of Acetonitrile and an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid). nih.gov
DetectionUV-Vis Detector (e.g., at 220 nm or 254 nm). researchgate.net
PurposeQuantification of purity, detection of synthesis-related impurities.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful hybrid technique that combines the separating power of gas chromatography with the detection capabilities of mass spectrometry. It is particularly useful for volatile compounds. While the hydrochloride salt itself is non-volatile, the free base (3-Chloro-4-iodopyridine) can be analyzed. The technique separates components of a mixture based on their boiling points and interactions with the GC column, and the mass spectrometer then fragments the eluted components and detects the fragments, providing a unique mass spectrum that acts as a molecular fingerprint for identification. researchgate.netnih.gov

Table 4: General GC-MS Parameters for Analysis of Pyridine Derivatives

ParameterTypical Condition
Stationary Phase (Column)Capillary column with a non-polar or mid-polar phase (e.g., Rtx-5Sil MS, Stabilwax). restek.com
Carrier GasHelium or Hydrogen.
Ionization MethodElectron Ionization (EI).
PurposeSeparation and identification of volatile impurities, analysis of reaction byproducts.

Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and cost-effective method used primarily for monitoring the progress of a chemical reaction and for preliminary purity checks. libretexts.org A small spot of the sample is applied to a plate coated with a stationary phase (commonly silica (B1680970) gel). The plate is then placed in a chamber with a solvent (mobile phase), which travels up the plate by capillary action. Separation occurs based on the compound's polarity. libretexts.org For pyridine derivatives, a mixture of a non-polar solvent (like hexane (B92381) or ethyl acetate) and a polar solvent (like methanol) is often used. getty.edu

Table 5: General TLC Parameters for Reaction Monitoring

ParameterTypical Condition
Stationary PhaseSilica gel 60 F₂₅₄ plate.
Mobile PhaseA mixture of solvents, e.g., Ethyl Acetate/Hexane or Dichloromethane/Methanol, with the ratio adjusted for optimal separation.
VisualizationUV light (at 254 nm) or chemical staining (e.g., iodine vapor).
PurposeRapidly track the consumption of starting materials and the formation of the product.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for the study of substituted pyridines. ias.ac.in These calculations can elucidate the electronic landscape of 3-chloro-4-iodopyridine (B48283) hydrochloride, providing a foundation for understanding its chemical behavior.

The reactivity of a molecule is intimately linked to its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a crucial parameter for assessing molecular stability and reactivity. A smaller gap generally implies higher reactivity.

For substituted pyridines, DFT calculations, often using the B3LYP functional with a basis set like 6-311G+(d,p), have been successfully employed to calculate these parameters. ias.ac.in In the case of 3-chloro-4-iodopyridine hydrochloride, the electron-withdrawing nature of the chlorine and iodine atoms is expected to lower the energy of both the HOMO and LUMO compared to unsubstituted pyridine (B92270). The precise positioning of these halogens influences the electron density distribution across the pyridine ring. researchgate.net

Fukui indices, derived from conceptual DFT, are powerful tools for predicting the most likely sites for nucleophilic and electrophilic attack. These indices quantify the change in electron density at a specific atomic site upon the addition or removal of an electron. For this compound, Fukui calculations would pinpoint which atoms are most susceptible to attack, guiding synthetic strategies.

A general study on substituted pyridines demonstrated how different substituents modulate the nucleophilicity and, by extension, the electronic parameters. ias.ac.in While specific values for this compound are not available in the cited literature, the established computational methods provide a clear roadmap for their determination.

Table 1: Conceptual DFT Reactivity Descriptors

Parameter Description Predicted Influence of Chloro and Iodo Substituents
HOMO Energy Energy of the highest occupied molecular orbital; relates to electron-donating ability.Lowered due to inductive electron withdrawal.
LUMO Energy Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.Lowered due to inductive electron withdrawal.
HOMO-LUMO Gap The energy difference between the HOMO and LUMO; indicates chemical reactivity and stability.The net effect would depend on the relative lowering of the HOMO and LUMO.
Fukui Indices Identify the most reactive sites in a molecule for nucleophilic and electrophilic attack.Would highlight specific carbon or nitrogen atoms as reactive centers.

The three-dimensional structure and conformational flexibility of a molecule are critical to its function and reactivity. For this compound, computational methods can be used to determine the most stable conformation. This involves calculating the potential energy surface of the molecule by systematically rotating the substituents and the orientation of the hydrochloride counter-ion relative to the pyridine ring.

DFT calculations can predict the relative energies of different conformers, identifying the global minimum energy structure. This analysis would reveal the preferred spatial arrangement of the chloro and iodo groups and the protonated nitrogen, which can have significant implications for how the molecule interacts with other chemical species. While specific conformational analyses for this exact compound are not detailed in the provided search results, the methodology is a standard application of DFT. nih.gov

Analysis of Non-Covalent Interactions

Non-covalent interactions, such as hydrogen bonds and halogen bonds, play a critical role in determining the structure and properties of molecular solids and in guiding intermolecular interactions in solution. In this compound, the protonated pyridine nitrogen can act as a hydrogen bond donor to the chloride anion.

Furthermore, the iodine and chlorine atoms can participate in halogen bonding, where the halogen atom acts as an electrophilic species. The analysis of the molecular electrostatic potential (MEP) surface through DFT calculations can reveal regions of positive electrostatic potential on the outer side of the halogen atoms (the σ-hole), which are indicative of their ability to form halogen bonds. Natural Bond Orbital (NBO) analysis is another powerful computational technique that can be used to identify and quantify these non-covalent interactions within the molecule. nih.gov These interactions can influence the crystal packing of the solid-state material and its interactions with biological targets or other reactants.

Characterization of Halogen Bonding Interactions

Computational studies have been instrumental in characterizing the halogen bonding interactions of the 3-chloro-4-iodopyridinium cation, the core structure of this compound. Research on cocrystals formed between 3-chloropyridinium chloride and ditopic perfluorinated iodobenzenes, such as 1,4-diiodotetrafluorobenzene (B1199613) (14tfib) and 1,2-diiodotetrafluorobenzene (B1294554) (12tfib), reveals the nuanced role of both the chlorine and iodine atoms in these interactions. nih.govacs.org

In these supramolecular structures, the chloride anion (Cl⁻) acts as a halogen bond acceptor. Halogen bonds are observed between the iodine atoms of the perfluorinated donors and the chloride ions. nih.gov Furthermore, the chlorine atom of the 3-chloropyridinium cation itself can act as a halogen bond donor, forming a C−Cl···Cl⁻ interaction. nih.govacs.org These cation-anion halogen bonds are generally weaker than the charge-assisted hydrogen bonds also present in the crystal structure. For instance, in the cocrystal of 3-chloropyridinium chloride with 1,2-diiodotetrafluorobenzene, the Cl···Cl⁻ contact is only about 1.3% shorter than the sum of their van der Waals radii, indicating a relatively weak interaction. nih.govacs.org

The strength and prevalence of these halogen bonds are influenced by the nature of the N-substituent on the pyridine ring. Studies on N-alkylated 3-halopyridinium salts have shown that N-ethylated cations form slightly shorter and, therefore, stronger C−X···I⁻ (where X is a halogen) halogen bonds compared to their N-methylated counterparts. mdpi.comresearchgate.net The positive charge on the pyridinium (B92312) ring enhances the electrophilic region (σ-hole) on the halogen atoms, making them better halogen bond donors. researchgate.net

In addition to direct halogen bonds, anion-π interactions can also be observed, where the halide anion interacts with the π-system of the pyridinium ring. mdpi.com The interplay between strong, charge-assisted N⁺−H···Cl⁻ hydrogen bonds, weaker C−H···Cl⁻ hydrogen bonds, and various halogen bonds (e.g., C−I···Cl⁻, C−Cl···Cl⁻) ultimately dictates the final crystal packing. nih.govacs.orgnih.gov

Table 1: Observed Halogen and Hydrogen Bonding Interactions in 3-Chloropyridinium Salt Cocrystals

Interacting Species (Donor···Acceptor)Type of InteractionRole of 3-Chloropyridinium MoietyCoformer ExampleReference
C−Cl ··· Cl⁻Halogen BondDonor1,2-diiodotetrafluorobenzene nih.govacs.org
C−I ··· Cl⁻Halogen BondAcceptor (via Cl⁻)1,2-diiodotetrafluorobenzene nih.govacs.org
N⁺−H ··· Cl⁻Hydrogen BondH-Bond Donor1,2-diiodotetrafluorobenzene nih.govacs.org
C−H ··· Cl⁻Hydrogen BondH-Bond Donor1,2-diiodotetrafluorobenzene acs.org
C−X ··· I⁻Halogen BondDonor (in N-alkylated salts)Iodide Anion mdpi.comnih.gov

Supramolecular Assembly Prediction

The prediction of supramolecular assembly for compounds like this compound relies on understanding the hierarchy and competition between various non-covalent interactions. Crystal engineering studies on related 3-halopyridinium salts demonstrate that the combination of strong hydrogen bond donors/acceptors and halogen bond donors/acceptors leads to predictable and controllable supramolecular architectures. nih.govacs.org

The dominant interactions in the cocrystals of 3-chloropyridinium chloride are typically the charge-assisted hydrogen bonds between the pyridinium cation (N⁺−H) and the halide anion (Cl⁻). nih.gov These strong interactions often form primary structural motifs, such as chains or layers. The weaker halogen bonds and C−H···anion contacts then serve to link these primary motifs into a three-dimensional network. nih.govacs.orgnih.gov

For example, in cocrystals with the linear ditopic halogen bond donor 1,4-diiodotetrafluorobenzene (14tfib), planar layers can be formed where the chloride ion accepts a hydrogen bond from the pyridinium cation and a halogen bond from the 14tfib molecule. nih.govacs.org When a bent ditopic donor like 1,2-diiodotetrafluorobenzene (12tfib) is used, the geometry of the resulting supramolecular network changes accordingly, showcasing the high degree of directionality and predictability of these interactions. nih.gov

The structure of the cation itself is a key determinant. In N-alkyl-3-chloropyridinium iodide, the absence of the strong N⁺−H donor leads to different assemblies. For instance, [N-Et-3-ClPy]I forms centrosymmetric cyclical tetramers held together by C−H···I⁻ hydrogen bonds and anion-π interactions, with the chlorine atom not participating in significant interactions. mdpi.com This highlights that even subtle changes to the molecular structure can significantly alter the resulting supramolecular assembly by changing the balance of competing intermolecular forces. Computational models, by evaluating the strength and directionality of these varied interactions, can successfully predict the most likely and stable crystalline arrangements.

Table 2: Supramolecular Motifs in Halopyridinium Assemblies

Primary InteractionSecondary Interaction(s)Resulting MotifExample SystemReference
N⁺−H···Cl⁻ Hydrogen BondC−I···Cl⁻ Halogen BondPlanar Layers(3-Chloropyridinium Chloride)₂ · (1,4-diiodotetrafluorobenzene) acs.org
N⁺−H···Cl⁻ Hydrogen BondC−Cl···Cl⁻ Halogen Bond3D Network(3-Chloropyridinium Chloride)₂ · (1,2-diiodotetrafluorobenzene) nih.govacs.org
C−Br···I⁻ Halogen BondC−H···I⁻ Hydrogen BondHelical ChainsN-Ace-3-Bromopyridinium Iodide mdpi.com
C−H···I⁻ Hydrogen BondAnion-π InteractionsCyclical TetramersN-Et-3-Chloropyridinium Iodide mdpi.com

Prediction of Spectroscopic Signatures (e.g., Vibrational Spectra)

The prediction of spectroscopic signatures for molecules like this compound, particularly its vibrational spectra (Infrared and Raman), is a powerful application of computational chemistry. Density Functional Theory (DFT) is the most common and reliable method used for this purpose. nih.gov

The standard computational approach involves several steps. First, the molecular geometry of the compound is optimized to find its lowest energy conformation. This is typically performed using a hybrid functional, such as B3LYP, in conjunction with a suitable basis set, for instance, 6-311++G(d,p). nih.gov Following geometry optimization, a frequency calculation is performed at the same level of theory. This calculation provides the harmonic vibrational frequencies, which correspond to the fundamental vibrational modes of the molecule. nih.govresearchgate.net

However, calculated harmonic frequencies are often systematically higher than experimental frequencies due to the neglect of anharmonicity and other model limitations. To improve accuracy, the calculated frequencies are typically multiplied by an empirical scaling factor. nih.gov The appropriate scaling factor depends on the level of theory and basis set used.

For this compound, DFT calculations would predict the characteristic stretching and bending vibrations. Key predicted vibrational modes would include:

C-H stretching vibrations of the pyridine ring, typically expected in the 3100-3000 cm⁻¹ region.

Pyridine ring stretching vibrations , which appear in the 1600-1400 cm⁻¹ range.

C-Cl stretching vibration , which is expected at lower frequencies.

C-I stretching vibration , which would appear at an even lower wavenumber than the C-Cl stretch due to the greater mass of the iodine atom.

N-H stretching and bending vibrations associated with the hydrochloride proton.

Computational methods can also predict the Infrared (IR) intensities and Raman activities for each vibrational mode, allowing for the simulation of the entire theoretical spectrum. cardiff.ac.uknih.gov These simulated spectra can be directly compared with experimental data to aid in the assignment of observed spectral bands to specific molecular motions. researchgate.net Such computational studies are invaluable for confirming molecular structure and understanding bonding characteristics. smu.eduolemiss.edu

Derivatization and Analog Synthesis Utilizing 3 Chloro 4 Iodopyridine Hydrochloride

Synthesis of Multi-Substituted Pyridine (B92270) Architectures

The presence of both a chloro and an iodo substituent on the pyridine ring of 3-chloro-4-iodopyridine (B48283) hydrochloride allows for a programmed and regioselective approach to the synthesis of multi-substituted pyridines. The differential reactivity of the carbon-iodine and carbon-chlorine bonds is the key to this selectivity, with the C-I bond being more susceptible to palladium-catalyzed cross-coupling reactions. This reactivity difference enables the sequential introduction of various substituents.

A general strategy involves the initial reaction at the more reactive 4-position (iodine) followed by a subsequent transformation at the 3-position (chlorine). For instance, Sonogashira, Suzuki, or Stille coupling reactions can be employed to introduce carbon-based substituents at the 4-position. Following this initial derivatization, the less reactive chloro group at the 3-position can be targeted under more forcing reaction conditions or with different catalytic systems. This stepwise approach provides a powerful tool for the controlled assembly of pyridines with unique substitution patterns. nih.govnih.govrsc.org

Methodologies for creating multi-substituted pyridines often involve the use of ylidenemalononitriles as precursors, although these methods are frequently limited by the need for microwave irradiation or high temperatures. nih.govrsc.org However, milder, solvent-free methods are also being developed to synthesize a range of multi-substituted pyridines at room temperature. nih.govrsc.org

Table 1: Examples of Multi-Substituted Pyridines from Pyridine Precursors
PrecursorReaction TypeSubstituents IntroducedKey Features
3-Cyano-2-halopyridinesModificationAmino groupsCommon route to 3-cyano-2-aminopyridines. nih.gov
Acyclic precursorsCyclizationVariousBuilds the pyridine ring from an acyclic molecule. nih.gov
YlidenemalononitrilesSolvent-free reactionAmino, cyano groupsMild, room temperature synthesis. nih.govrsc.org

Formation of Fused Heterocyclic Systems (e.g., Indoloquinolines, Pyrazolo[3,4-b]pyridines)

The reactivity of 3-chloro-4-iodopyridine hydrochloride makes it an excellent starting material for the synthesis of fused heterocyclic systems, which are prevalent in many biologically active molecules. The construction of these polycyclic structures often involves a sequence of reactions that build the new ring system onto the existing pyridine core.

Pyrazolo[3,4-b]pyridines: The synthesis of pyrazolo[3,4-b]pyridines, a class of compounds with noted biological activities, can be achieved through various strategies. nih.govmdpi.combiorxiv.orgnih.gov One common approach involves the condensation of 5-aminopyrazoles with 1,3-bielectrophilic three-carbon synthons. biorxiv.org The Gould-Jacobs reaction, for example, can be adapted to produce 4-chloro-1H-pyrazolo[3,4-b]pyridines by reacting 3-aminopyrazole (B16455) derivatives with diethyl 2-(ethoxymethylene)malonate. mdpi.com Microwave-assisted multi-component reactions also provide an efficient one-pot synthesis of pyrazolo[3,4-b]pyridine derivatives. nih.gov

Table 2: Synthetic Routes to Pyrazolo[3,4-b]pyridines
Starting MaterialsReaction ConditionsResulting StructureReference
5-amino-1-phenyl-3-(pyridin-3-yl)-1H-pyrazole, 4-anisaldehyde, p-substituted β-ketonitrilesMicrowave irradiation or conventional heating in acetic acidPyrazolo[3,4-b]pyridine derivatives nih.gov
3-aminopyrazole, diethyl 2-(ethoxymethylene)malonateGould-Jacobs reaction4-chloro substituted 1H-pyrazolo[3,4-b]pyridine mdpi.com
5-aminopyrazoles, α-oxoketene dithioacetalsTrifluoroacetic acid catalyzed condensationTetra- and persubstituted pyrazolo[3,4-b]pyridines biorxiv.org

Preparation of Pyridine-Based Polyhalogenated Compounds

3-Chloro-4-iodopyridine serves as a valuable precursor for the synthesis of more heavily halogenated pyridine derivatives. The existing halogen atoms can direct the introduction of additional halogens or can be replaced by other halogens through halogen exchange reactions. For instance, electrophilic aromatic substitution reactions can be employed to introduce bromine or additional chlorine atoms onto the pyridine ring, with the positions of substitution being influenced by the electronic nature of the existing substituents.

The synthesis of compounds like 3-bromo-2-chloro-4-iodopyridine (B3030223) demonstrates the potential to create pyridines with multiple, different halogen atoms, each offering a potential site for further selective functionalization. nih.gov The synthesis of tetrachloro-3-cyanopyridine and its subsequent reactions with nucleophiles highlight how polyhalogenated pyridines can undergo selective substitution of chlorine atoms at specific positions. researchgate.net

Introduction of Other Functional Groups onto the Pyridine Ring

Beyond the synthesis of carbon- and halogen-substituted derivatives, this compound is a versatile platform for the introduction of a wide range of other functional groups. The chloro and iodo groups can be displaced by various nucleophiles, including amines, alcohols, and thiols, to introduce nitrogen, oxygen, and sulfur-based functionalities, respectively.

Applications in Advanced Organic Synthesis and Materials Science Research

Intermediate in the Synthesis of Complex Organic Molecules

3-Chloro-4-iodopyridine (B48283) hydrochloride serves as a highly valuable intermediate in the creation of intricate organic molecules. This utility stems from the differential reactivity of its chlorine and iodine substituents. The carbon-iodine bond at the 4-position is more susceptible to palladium-catalyzed cross-coupling reactions—such as the Suzuki, Sonogashira, and Buchwald-Hartwig aminations—than the carbon-chlorine bond at the 3-position. This chemoselectivity enables the sequential and regioselective introduction of various functional groups onto the pyridine (B92270) core, a structural motif frequently found in biologically active compounds and advanced materials. nih.govnih.gov

While direct, detailed synthetic applications of 3-chloro-4-iodopyridine hydrochloride are not extensively documented in publicly available research, the well-established reactivity of analogous compounds provides strong evidence for its potential. For instance, related halopyridines like 2-chloro-3-iodopyridine (B15675) and 2,3-dibromopyridine (B49186) are effectively used in palladium-catalyzed C-N cross-coupling reactions to construct complex heterocyclic systems. nih.gov A notable example is the C4-selective cross-coupling of 2,4-dichloropyridine (B17371) in the synthesis of a Bruton's tyrosine kinase inhibitor, demonstrating the strategic advantage of selective functionalization of the pyridine ring. nih.gov The greater reactivity of the C-I bond allows for initial modification at the 4-position, with the less reactive C-Cl bond at the 3-position available for subsequent transformations, offering a controlled and powerful approach to synthesizing highly substituted pyridines.

Building Block for Functional Materials

The distinct electronic and structural characteristics of this compound position it as a promising building block for the synthesis of innovative functional materials. The electron-deficient nature of the pyridine ring, combined with the electronic influence of the chloro and iodo groups, allows for the fine-tuning of material properties.

Polymers with Specific Electronic Properties

In the field of polymer science, this compound holds potential as a monomer for the creation of conjugated polymers. These polymers, which feature an extended π-electron system along their backbone, are known for their unique electronic properties. nih.govrsc.org The synthesis of such materials often employs palladium-catalyzed cross-coupling reactions to link halogenated monomers. rsc.org

While specific polymers derived from this compound have not been detailed in available research, its structural similarity to monomers used in the synthesis of other conjugated polymers, such as those based on thiophene, is noteworthy. rsc.orgrsc.org By analogy, the sequential functionalization of the iodo and chloro groups could be used to incorporate the pyridine unit into a polymer chain. The inclusion of the electron-deficient pyridine ring is expected to significantly alter the electronic characteristics of the resulting polymer, potentially leading to materials with desirable properties for applications in organic electronics.

Optoelectronic Materials

The development of novel materials for optoelectronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), is a rapidly advancing area of research. The performance of these materials is intrinsically linked to their molecular structure. The incorporation of heterocyclic units like substituted pyridines is a known strategy for tuning the optoelectronic properties of organic materials. nih.govrsc.orgmdpi.com

The utility of halogenated heterocyclic compounds as building blocks for optoelectronic materials is well-established. By participating in cross-coupling reactions, this compound can be integrated into larger π-conjugated systems. The presence of the nitrogen atom and the chloro substituent would create a unique electronic environment within the resulting material, influencing its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This, in turn, would affect the material's light absorption and emission characteristics, opening avenues for the rational design of new materials for optoelectronic applications.

Precursor for Advanced Agro- and Industrial Chemicals Research

The pyridine ring is a key structural component in a multitude of agrochemicals and industrial chemicals, where the specific substitution pattern dictates the compound's activity and function. With its two distinct halogen atoms, this compound represents a versatile starting point for the synthesis of novel pyridine derivatives for these sectors.

An illustrative example is the synthesis of the anthelmintic drug rafoxanide, which utilizes an intermediate containing both chloro and iodo substituents on an aromatic ring, underscoring the value of such structures in developing agrochemically relevant molecules. google.comnih.gov Furthermore, the related compound 2-chloro-3-iodopyridin-4-amine (B1632570) is recognized as a valuable intermediate for a wide array of pharmaceuticals and agrochemicals, reinforcing the potential of the 3-chloro-4-iodopyridine scaffold in the discovery of new chemical entities. rsc.orgchemicalbook.com The ability to selectively functionalize the more reactive iodine at the 4-position, followed by modification at the 3-position, provides a strategic pathway for creating diverse libraries of compounds for screening and development in both agricultural and industrial applications.

Future Research Directions and Perspectives

Development of Novel and Sustainable Synthetic Routes

The synthesis of functionalized pyridines is a cornerstone of medicinal and materials chemistry. nih.gov While traditional methods for preparing compounds like 3-chloro-4-iodopyridine (B48283) hydrochloride exist, future research will likely focus on developing more sustainable and efficient synthetic pathways. The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds, aiming to reduce waste, shorten reaction times, and improve yields. rasayanjournal.co.in

Future research could explore several promising avenues:

Microwave-Assisted Synthesis: This technique has been successfully used to accelerate the synthesis of various pyridine (B92270) derivatives, often leading to higher yields and purer products in significantly less time compared to conventional heating. nih.gov Applying microwave irradiation to the halogenation and subsequent salt formation steps for 3-chloro-4-iodopyridine could offer a more efficient manufacturing process.

Multicomponent Reactions (MCRs): MCRs, where three or more reactants combine in a single pot to form a product, are highly atom-economical. rasayanjournal.co.in Designing a novel MCR that constructs the 3-chloro-4-iodopyridine ring system in one step from simple precursors would be a significant advancement over traditional multi-step sequences. researchgate.net

Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters, enhanced safety, and easier scalability compared to batch processes. Developing a flow-based synthesis for 3-chloro-4-iodopyridine hydrochloride would be a major step towards a more sustainable and industrially viable production method.

Green Catalysts and Solvents: Research into heterogeneous catalysts, such as metal nanoparticles on solid supports, could lead to easier catalyst separation and recycling. researchgate.netresearchgate.net The use of environmentally benign solvents like ionic liquids or even solvent-free reaction conditions are other key areas of green chemistry that could be applied. nih.govrasayanjournal.co.in

Table 1: Overview of Sustainable Synthetic Techniques for Pyridine Derivatives

Exploration of Unconventional Reactivity Modes

The 3-chloro-4-iodopyridine scaffold is characterized by two different halogen atoms, which can be selectively functionalized. The carbon-iodine bond is typically more reactive than the carbon-chlorine bond in metal-catalyzed cross-coupling reactions. This differential reactivity is well-established and allows for sequential, site-selective modifications. However, future research should aim to explore more unconventional reactivity modes beyond standard cross-coupling.

Cascade Reactions: A promising area is the design of novel cascade reactions where an initial reaction at one halogen site triggers a subsequent intramolecular cyclization or rearrangement involving the other halogen or the pyridine ring itself. A metal-free cascade process involving a tandem Pummerer-type rearrangement and aza-Prins cyclization has been reported for the synthesis of other functionalized pyridines, showcasing the potential for such complex transformations. acs.orglookchem.com

Regiodivergent Synthesis: Developing catalytic systems that can reverse the innate reactivity of the C-I and C-Cl bonds would be a significant breakthrough. By tuning ligands, catalysts, or reaction conditions, it may be possible to selectively activate the C-Cl bond in the presence of the C-I bond, providing access to a different set of derivatives from the same starting material. The regioselectivity of some palladium-catalyzed reactions has been shown to be dictated by the interplay between the substrate and the catalytic system. acs.org

Photoredox Catalysis: Light-mediated reactions could unlock novel reactivity pathways that are inaccessible under thermal conditions. Investigating the photoredox-catalyzed activation of the C-Cl or C-I bonds in 3-chloro-4-iodopyridine could lead to new methods for arylation, alkylation, or other functionalizations under exceptionally mild conditions.

Competitive Reactivity Studies: In some iron complexes, an iodine substituent on a pyridine ligand was found to be reactive enough to engage in cross-reactions with substrates, competing with the intended catalytic cycle. nih.gov A deeper investigation into this "unwanted" reactivity could be harnessed for novel synthetic applications where the halogenated pyridine acts as both a ligand and a reactant.

Advanced Computational Studies for Rational Design

Computational chemistry provides powerful tools for predicting molecular properties and reactivity, thereby guiding experimental work and accelerating the discovery process. mdpi.com For this compound, advanced computational studies can offer profound insights.

Reactivity and Mechanistic Analysis: Density Functional Theory (DFT) calculations can be employed to model reaction pathways and transition states for various transformations. Such studies can elucidate the origins of regioselectivity in cross-coupling reactions, explaining why the C-I bond is more reactive than the C-Cl bond. DFT studies on 3-chloropyridine (B48278) have already shown that solvent effects can significantly influence chemical properties and vibrational frequencies. researchgate.net Similar analyses on 3-chloro-4-iodopyridine could predict its behavior in different reaction media and identify conditions to promote unconventional reactivity. mdpi.com

Rational Design of Derivatives: By combining molecular docking with quantum chemical calculations, it is possible to design novel derivatives of 3-chloro-4-iodopyridine with specific biological targets in mind. nih.govnih.gov For instance, if the scaffold is used as a core for kinase inhibitors, computational models can predict which substitutions at the 3- and 4-positions would lead to optimal binding in the ATP pocket of a target kinase. acs.orgacs.org Such rational design was used to develop pyrazolo[3,4-b]pyridine derivatives as potent inhibitors of Tropomyosin receptor kinase (TRK). nih.gov

Predicting Physicochemical Properties: Computational methods can predict key properties of new derivatives, such as solubility, stability, and electronic characteristics. PubChem, for example, provides predicted data including XlogP and collision cross-section values for the parent free base, 3-chloro-4-iodopyridine. uni.lu More advanced simulations could model the properties of the hydrochloride salt and its potential derivatives, aiding in the selection of candidates with drug-like properties for synthesis.

Expanding the Scope of Derivatization for New Chemical Entities

The true value of a building block like this compound lies in its potential for derivatization to create new chemical entities with novel functions. The differential reactivity of the two halogen atoms is key to this potential, allowing for a programmed, stepwise introduction of complexity.

Site-Selective Cross-Coupling: The greater reactivity of the C-I bond allows for its selective functionalization via reactions like Suzuki, Stille, Sonogashira, or Buchwald-Hartwig coupling, leaving the C-Cl bond intact for subsequent modification. This provides a reliable route to a vast array of 3-chloro-4-substituted-pyridines. The remaining chloro group can then be targeted under more forcing conditions or with specialized catalyst systems to install a second, different functional group.

Synthesis of Fused Heterocycles: The di-halogenated pyridine core is an ideal starting point for synthesizing fused heterocyclic systems. For example, a group introduced at the 4-position could contain a nucleophile that subsequently displaces the chlorine at the 3-position in an intramolecular cyclization, forming a new fused ring system. This strategy is a powerful method for building complex, polycyclic molecules.

Development of Bioactive Compounds: Pyridine-based structures are central to numerous pharmaceuticals. lookchem.com The 3-chloro-4-iodopyridine scaffold can be used to generate libraries of compounds for screening against various biological targets. For example, it can serve as a starting point for kinase inhibitors, where the pyridine core mimics the hinge-binding region of ATP. wikipedia.org The derivatization potential allows for fine-tuning of steric and electronic properties to optimize potency and selectivity for targets like PIM-1 kinase or TBK1. nih.govacs.org

Table 2: Proposed Derivatization Reactions for 3-Chloro-4-iodopyridine

Compound Index

Q & A

Q. What are the optimal synthetic routes for 3-Chloro-4-iodopyridine hydrochloride, and how can purity be maximized?

The synthesis typically involves halogenation of pyridine derivatives. A validated method uses 4-chloropyridine hydrochloride treated with two equivalents of lithium diisopropylamide (LDA) followed by iodination, yielding the product in 48% yield after purification via silica gel chromatography (eluent: heptanes/EtOAc gradient) . Key steps include:

  • Strict temperature control during LDA addition to avoid side reactions.
  • Post-reaction quenching with iodine to ensure complete halogenation.
  • Chromatographic purification to isolate the compound as white needles (melting point: 77–79°C).

Purity optimization requires monitoring by TLC (Rf = 0.26 in heptanes:EtOAc 4:1) and NMR spectroscopy (e.g., δ 8.94 ppm for aromatic protons) .

Q. What analytical techniques are critical for characterizing this compound?

Standard characterization includes:

  • 1H/13C NMR : To confirm substitution patterns on the pyridine ring (e.g., distinct aromatic proton signals at δ 8.94 and 7.42 ppm) .
  • Mass spectrometry (MS) : For molecular ion verification (C5H4ClIN·HCl, exact mass: 289.33 g/mol).
  • Elemental analysis : To validate halogen content (Cl and I).
  • Melting point determination : Consistency with literature values (77–79°C) ensures crystallinity and purity .

Q. What safety protocols are essential when handling this compound?

Due to its halogenated structure and potential skin absorption risks:

  • Personal protective equipment (PPE) : Wear nitrile gloves (inspected pre-use) and impervious lab coats .
  • Ventilation : Use fume hoods to minimize inhalation exposure.
  • Spill management : Neutralize with sodium bicarbonate and dispose via hazardous waste protocols .
  • Skin contact response : Immediate washing with soap/water; medical evaluation if irritation persists .

Advanced Research Questions

Q. How does the dual halogenation (Cl and I) influence reactivity in cross-coupling reactions?

The 4-iodo group is highly reactive in Suzuki-Miyaura or Ullmann couplings , enabling aryl-aryl bond formation, while the 3-chloro group offers a secondary site for nucleophilic substitution (e.g., with amines or thiols). Key considerations:

  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance iodine’s electrophilicity.
  • Catalyst compatibility : Pd(PPh3)4 or CuI are effective for iodine-mediated couplings .
  • Competing reactions : Chlorine may undergo elimination under strong bases; monitor via LC-MS for side products .

Q. How can researchers address instability during long-term storage?

Instability arises from hydrolysis of the C–I bond. Mitigation strategies include:

  • Storage conditions : Argon atmosphere at –20°C in amber vials to prevent light/oxygen degradation .
  • Stability testing : Periodic NMR analysis to detect decomposition (e.g., appearance of pyridine N-oxide peaks).
  • Lyophilization : For long-term storage, lyophilize the compound to remove trace moisture .

Q. What methodologies resolve contradictions in reported biological activity data?

Discrepancies in bioactivity (e.g., enzyme inhibition assays) may stem from:

  • Impurity profiles : Use HPLC (≥99% purity) to rule out contaminants.
  • Solvent effects : DMSO concentration >1% can denature proteins; validate solvent compatibility .
  • Assay conditions : Standardize pH, temperature, and ionic strength. Cross-validate results with orthogonal assays (e.g., SPR vs. fluorescence-based methods) .

Q. How can computational modeling guide derivative design for medicinal chemistry applications?

  • Docking studies : Use PyRx or AutoDock to predict binding to targets like kinases or GPCRs. The iodine’s van der Waals radius enhances hydrophobic pocket interactions .
  • DFT calculations : Evaluate electronic effects (e.g., charge distribution at C-4) to prioritize substituents for synthesis.
  • ADMET prediction : SwissADME assesses logP (∼2.5) and solubility (<1 mg/mL), guiding lead optimization .

Q. What are the challenges in scaling up synthesis for preclinical studies?

  • Purification bottlenecks : Replace column chromatography with recrystallization (solvent: EtOAc/heptanes).
  • Iodine handling : Use flow reactors to minimize exposure and improve safety.
  • Yield optimization : Increase LDA stoichiometry to 2.5 equivalents for full conversion .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.